![molecular formula C12H25N3O2 B2694341 1-Ethyl-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea CAS No. 1210208-57-3](/img/structure/B2694341.png)
1-Ethyl-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea
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Overview
Description
“1-Ethyl-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea” is a compound that falls under the category of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been widespread and is an important task of modern organic chemistry . There have been many reviews concerning specific methods of piperidine synthesis .Chemical Reactions Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Ionic Liquids and Sustainable Construction
Ionic liquids (ILs) have gained prominence as green solvents due to their low volatility and environmental friendliness. EMPU, specifically the ionic liquid 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([EMIM][Tf2N]) , has been studied for its thermal safety characteristics in construction-related processes . Researchers have employed non-linear fitting approaches to understand its activation energy and reactivity hazard. Notably, [EMIM][Tf2N] exhibits increased reactivity beyond 280 °C, emphasizing the importance of process safety. Designing safe storage environments for this compound requires considering runaway temperatures in different containers.
Dual Inhibitor for ALK and ROS1 Kinases
EMPU derivatives have shown promise as dual inhibitors for clinically relevant kinases. For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives was designed as inhibitors for both anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . These compounds exhibit high selectivity and broad substrate scope . Such dual inhibitors are crucial in cancer research and drug development.
Molecular Structure Studies
Researchers have characterized the molecular structure of [EMIM][Tf2N] using techniques like FTIR and Raman spectroscopy. These studies provide insights into the interactions within the ionic liquid, aiding in understanding its behavior and applications .
Future Directions
Piperidine derivatives are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “1-Ethyl-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea” and other piperidine derivatives will continue to be an area of interest in pharmaceutical research.
properties
IUPAC Name |
1-ethyl-3-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O2/c1-3-13-12(16)14-10-11-4-6-15(7-5-11)8-9-17-2/h11H,3-10H2,1-2H3,(H2,13,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBNOZIEHMPHIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC1CCN(CC1)CCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea |
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